molecular formula C11H13N3O3S B3955704 N-[(2-methyl-4-nitrophenyl)carbamothioyl]propanamide

N-[(2-methyl-4-nitrophenyl)carbamothioyl]propanamide

Cat. No.: B3955704
M. Wt: 267.31 g/mol
InChI Key: JNUUZFXWGAIWOJ-UHFFFAOYSA-N
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Description

N-[(2-methyl-4-nitrophenyl)carbamothioyl]propanamide: is an organic compound that belongs to the class of carbamothioyl derivatives This compound is characterized by the presence of a carbamothioyl group attached to a propanamide backbone, with a 2-methyl-4-nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-methyl-4-nitrophenyl)carbamothioyl]propanamide typically involves the reaction of 2-methyl-4-nitroaniline with a suitable isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the formation of the carbamothioyl group. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-[(2-methyl-4-nitrophenyl)carbamothioyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The carbamothioyl group can be reduced to a thiol group.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

N-[(2-methyl-4-nitrophenyl)carbamothioyl]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(2-methyl-4-nitrophenyl)carbamothioyl]propanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

  • 2-methyl-4-nitrophenyl N-(4-methyl-3-nitrophenyl)carbamate
  • 5-methyl-N-(4-nitrophenyl) thiophene-2-carboxamide
  • 3-phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide

Comparison: N-[(2-methyl-4-nitrophenyl)carbamothioyl]propanamide is unique due to its specific structural features, such as the presence of both a nitro group and a carbamothioyl group. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the nitro group allows for specific reduction reactions that are not possible with other related compounds .

Properties

IUPAC Name

N-[(2-methyl-4-nitrophenyl)carbamothioyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-3-10(15)13-11(18)12-9-5-4-8(14(16)17)6-7(9)2/h4-6H,3H2,1-2H3,(H2,12,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUUZFXWGAIWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=S)NC1=C(C=C(C=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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